molecular formula C18H16N2O5 B12546835 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 848589-70-8

2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12546835
CAS No.: 848589-70-8
M. Wt: 340.3 g/mol
InChI Key: IFBGCDULLPRQRQ-UHFFFAOYSA-N
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Description

2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Nitration of 3-methylphenol: The starting material, 3-methylphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-methyl-2-nitrophenol.

    Etherification: The 3-methyl-2-nitrophenol is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form 3-(3-methyl-2-nitrophenoxy)propylamine.

    Cyclization: The final step involves the cyclization of 3-(3-methyl-2-nitrophenoxy)propylamine with phthalic anhydride under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2-[3-(3-Amino-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-[3-(3-Carboxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitrophenoxy group can interact with biological receptors, potentially modulating their activity. The isoindole moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(3-Methyl-2-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.

    2-[3-(3-Methyl-2-carboxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with a carboxylic acid group instead of a nitro group.

Uniqueness

2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the nitrophenoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

848589-70-8

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-[3-(3-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5/c1-12-6-4-9-15(16(12)20(23)24)25-11-5-10-19-17(21)13-7-2-3-8-14(13)18(19)22/h2-4,6-9H,5,10-11H2,1H3

InChI Key

IFBGCDULLPRQRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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